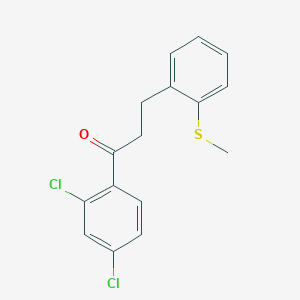

2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Description

Chemical Identity and Structural Characterization of 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Systematic Nomenclature and Molecular Formula

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. The alternative systematic name, 1-(2,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one, more clearly describes the structural connectivity and functional group arrangement. This nomenclature reflects the presence of a propanone backbone linking two aromatic ring systems, with specific substitution patterns that define the compound's chemical identity.

The molecular formula C₁₆H₁₄Cl₂OS indicates a complex organic structure containing sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, one oxygen atom, and one sulfur atom. The molecular weight has been determined to be 325.25 grams per mole, consistent with the elemental composition. The Chemical Abstracts Service registry number 898780-46-6 provides a unique identifier for this compound in chemical databases and literature.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂OS | |

| Molecular Weight | 325.25 g/mol | |

| Chemical Abstracts Service Number | 898780-46-6 | |

| MDL Number | MFCD03843237 |

The International Chemical Identifier string InChI=1/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 provides a standardized representation of the molecular structure and connectivity. This identifier encodes the complete structural information including stereochemistry and bonding patterns, enabling precise identification across different chemical databases and computational systems.

Crystallographic Data and Three-Dimensional Conformational Analysis

Physical property measurements indicate that this compound exhibits a density of 1.3 grams per cubic centimeter at standard temperature and pressure conditions. The refractive index has been measured at 1.624, suggesting significant molecular polarizability due to the presence of aromatic ring systems and halogen substituents. These physical properties are consistent with the expected behavior of a chlorinated aromatic ketone containing sulfur functionality.

The boiling point of the compound has been determined to be 454.1 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces likely arising from dipole-dipole interactions between the carbonyl groups and van der Waals forces between the aromatic ring systems. The flash point of 228.4 degrees Celsius provides important information regarding thermal stability and handling characteristics. These thermal properties suggest that the compound maintains structural integrity under moderate heating conditions but requires careful temperature control during synthetic procedures.

| Physical Property | Value | Conditions |

|---|---|---|

| Density | 1.3 g/cm³ | Standard temperature and pressure |

| Refractive Index | 1.624 | Standard conditions |

| Boiling Point | 454.1°C | 760 mmHg |

| Flash Point | 228.4°C | Standard atmospheric pressure |

The three-dimensional conformational characteristics of this compound are influenced by the rotational freedom around the propyl chain connecting the two aromatic ring systems. The presence of the thiomethyl substituent on the benzene ring introduces additional conformational complexity due to the rotational barrier around the carbon-sulfur bond. The dichlorosubstituted phenyl ring adopts a planar conformation, while the relative orientation of the two aromatic systems depends on the dihedral angles around the propyl linker.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural confirmation and conformational analysis of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the various proton environments within the molecular structure. The aromatic proton signals appear in the typical aromatic region, with the dichlorosubstituted benzene ring protons showing distinct coupling patterns due to the electronic effects of the chlorine substituents.

The thiomethyl group contributes a characteristic singlet in the aliphatic region of the spectrum, typically appearing as a sharp peak due to the methyl protons attached to sulfur. The propyl chain linking the two aromatic systems generates a complex multipicity pattern, with the methylene protons adjacent to the carbonyl group appearing downfield due to the deshielding effect of the ketone functionality. The chemical shift values and coupling constants provide detailed information about the electronic environment and conformational preferences of the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing significantly downfield due to the electron-withdrawing nature of the oxygen atom. The aromatic carbon atoms exhibit characteristic chemical shifts in the aromatic region, with the chlorine-substituted carbons showing distinctive patterns due to the electronegativity of the halogen substituents. The thiomethyl carbon appears in the aliphatic region with a characteristic chemical shift influenced by the sulfur atom's electronic properties.

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of the functional groups present in this compound. The carbonyl stretching vibration appears as a strong absorption band in the region typically associated with aromatic ketones, with the exact frequency influenced by the electronic effects of the adjacent aromatic ring systems. The carbon-chlorine stretching vibrations contribute characteristic peaks in the fingerprint region of the spectrum.

The aromatic carbon-carbon stretching vibrations generate multiple absorption bands in the aromatic region, while the aromatic carbon-hydrogen bending vibrations appear at their characteristic frequencies. The thiomethyl group contributes specific vibrational modes, including carbon-sulfur stretching and methyl group deformation vibrations. The propyl chain methylene groups exhibit characteristic stretching and bending vibrations that can be distinguished from other aliphatic carbon-hydrogen vibrations based on their frequency and intensity patterns.

Raman spectroscopy provides complementary vibrational information, particularly useful for analyzing the aromatic ring breathing modes and symmetric stretching vibrations that may be weak or absent in the infrared spectrum. The polarizability changes associated with the aromatic ring systems and the conjugated ketone functionality result in intense Raman bands that facilitate structural characterization. The carbon-chlorine bonds contribute distinctive Raman-active vibrations that appear at characteristic frequencies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 325, corresponding to the molecular weight of the compound. The isotope pattern reflects the presence of two chlorine atoms, with the characteristic pattern showing peaks separated by two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

The primary fragmentation pathways involve cleavage of the propyl chain connecting the two aromatic ring systems, generating fragment ions corresponding to the dichlorosubstituted phenyl portion and the thiomethyl-substituted phenyl portion. Loss of the thiomethyl group represents another significant fragmentation pathway, producing a characteristic fragment ion. The carbonyl functionality influences the fragmentation patterns through McLafferty rearrangements and alpha-cleavage reactions typical of aromatic ketones.

| Fragment Type | Proposed Structure | Significance |

|---|---|---|

| Molecular Ion | Complete molecule | Base peak identification |

| Dichlorophenyl Fragment | Loss of substituted phenylpropyl chain | Primary fragmentation |

| Thiomethylphenyl Fragment | Loss of dichlorophenylcarbonyl group | Secondary fragmentation |

| Demethylated Fragment | Loss of methyl from thiomethyl group | Characteristic sulfur chemistry |

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHJZWKMMMUAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644344 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-46-6 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Specific Considerations for 2',4'-Dichloro and 2-Thiomethyl Substituents

Chlorine substituents at the 2' and 4' positions are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the electrophilicity of the acyl chloride. Their presence often requires careful control of reaction conditions to avoid over-acylation or side reactions.

Thiomethyl group (–SCH₃) at the 2-position on the phenyl ring is sensitive to oxidation and may require inert atmosphere conditions to prevent degradation during synthesis.

Detailed Preparation Methodology

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2',4'-dichloropropiophenone acyl chloride | React 2',4'-dichloropropiophenone carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux | Generates acyl chloride intermediate necessary for Friedel-Crafts acylation |

| 2 | Friedel-Crafts acylation | React acyl chloride with 2-(methylthio)benzene in anhydrous dichloromethane or chloroform, catalyzed by AlCl₃ at 0–5°C under nitrogen atmosphere | Low temperature and inert atmosphere minimize side reactions and thiomethyl oxidation |

| 3 | Quenching and work-up | Quench reaction with ice-cold dilute acid (e.g., HCl), extract organic layer, wash with water and brine | Removes catalyst and impurities |

| 4 | Purification | Recrystallization from ethanol or purification by column chromatography (silica gel) | Ensures high purity of final product |

Reaction Conditions Impacting Yield and Purity

Temperature Control: Maintaining low temperature (0–5°C) during acylation reduces polymerization and over-acylation side reactions.

Molar Ratios: A slight excess of aromatic substrate (1:1.2 molar ratio of acyl chloride to aromatic compound) helps drive the reaction to completion without excess acyl chloride that may cause side reactions.

Catalyst Addition: Slow addition of AlCl₃ prevents exothermic runaway and improves reaction control.

Inert Atmosphere: Nitrogen or argon atmosphere protects the thiomethyl group from oxidation.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the standard, alternative or complementary methods may include:

Cross-coupling reactions: For example, Suzuki or Stille coupling could be employed if halogenated intermediates are available, allowing for the introduction of the thiomethylphenyl group onto a propiophenone scaffold.

Multi-step synthesis: Starting from 2-(methylthio)benzaldehyde and 2',4'-dichloropropiophenone derivatives, via intermediate formation of ketones or alcohols followed by oxidation.

However, such methods are less commonly reported for this specific compound and may require additional steps and purification.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Acylation Catalyst | Aluminum chloride (AlCl₃) | Essential for Friedel-Crafts acylation |

| Solvent | Anhydrous dichloromethane or chloroform | Provides inert medium, dissolves reactants |

| Temperature | 0–5°C | Minimizes side reactions, preserves thiomethyl group |

| Atmosphere | Nitrogen or argon | Prevents oxidation of sulfur-containing groups |

| Reaction Time | 2–6 hours | Sufficient for completion, monitored by TLC |

| Molar Ratio (Acyl chloride : Aromatic) | 1:1.2 | Optimizes yield, prevents excess reagents |

| Purification | Recrystallization or column chromatography | Ensures product purity >95% |

Research Findings and Optimization

Studies on structurally related compounds (e.g., 2',6'-dichloro or 2',3'-dichloro derivatives with thiomethylphenyl groups) confirm that the Friedel-Crafts acylation remains the most efficient route, with yields typically ranging from 65% to 85% under optimized conditions.

The presence of electron-withdrawing chlorine substituents slightly decreases the reactivity of the aromatic ring, necessitating longer reaction times or increased catalyst loading.

Thiomethyl substituents require careful handling to avoid oxidation; inert atmosphere and exclusion of moisture improve product stability.

Continuous flow reactors have been explored in similar propiophenone syntheses, offering better control over reaction parameters, improved heat dissipation, and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Scientific Research Applications

2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone is a chemical compound with potential applications in scientific research, medicinal chemistry, and agrochemicals. Research into its antimicrobial and anticancer properties, along with its role as a biochemical tool, highlights its versatility.

Scientific Research Applications

This compound has diverse applications in scientific research. It is used as an intermediate in synthesis.

Applications in Medicinal Chemistry

The compound has shown potential in various therapeutic applications:

- Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its use as a lead compound for antibiotic development.

- Anticancer Properties: Research suggests that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or disruption of cellular signaling pathways. In vitro studies showed that the compound induced apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Biochemical Studies: It is used as a tool in biochemical assays to explore enzyme interactions and cellular processes.

Agrochemical Applications

Due to its antimicrobial properties, this compound is being investigated for use as a pesticide or herbicide. Its ability to inhibit microbial growth positions it as a potential candidate for agricultural applications aimed at controlling pests and diseases in crops.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Properties

This compound has a molecular weight of 325.3 g/mol . It has an XLogP3-AA value of 5.3 . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It contains 5 rotatable bonds . The exact mass is 324.0142416 Da .

Additional Identifiers

- CAS: 898780-46-6

- DTXSID: DTXSID20644344

- Wikidata: Q82556097

- IUPAC Name: 1-(2,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one

- InChI: InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3

- InChIKey: DQHJZWKMMMUAJS-UHFFFAOYSA-N

- SMILES: CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are influenced by the compound’s activity.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The following table compares 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone with key structural analogs:

Key Observations:

- Thiomethyl vs. Methyl : Replacing -SCH₃ with -CH₃ (CAS 898755-20-9) reduces sulfur’s electron-donating effects, which may decrease stability in oxidative environments .

- Trifluoromethyl Substitution : The -CF₃ group (CAS 898749-89-8) enhances lipophilicity and metabolic resistance compared to -SCH₃, making it more suitable for pharmaceutical applications .

Biological Activity

2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone, a synthetic compound with significant biological activity, has garnered attention in various fields, including pharmacology and biochemistry. This article delves into its biological properties, supported by research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is pivotal in understanding its biological activity. The compound features a propiophenone moiety with dichloro and thiomethyl substitutions on the phenyl ring.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2OS |

| Molecular Weight | 335.25 g/mol |

| CAS Number | 898780-46-6 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria such as Staphylococcus aureus can be as low as 2 µg/mL, indicating potent antimicrobial activity.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies revealed that derivatives could significantly reduce inflammatory markers in cell cultures, presenting a promising avenue for therapeutic applications in inflammatory diseases.

The biological effects of this compound are likely mediated through multiple mechanisms:

- Enzyme Interaction : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It may influence neurotransmitter release and cellular signaling by acting on various receptors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related compounds demonstrated that structural modifications could enhance lipophilicity and penetration into bacterial cells. This research highlighted the importance of the thiomethyl group in increasing the effectiveness of the compound against resistant bacterial strains.

Case Study 2: Clinical Observations

Clinical reports have noted the effects of similar compounds in patients experiencing intoxication from synthetic drugs. These observations underline the necessity to understand the biological activity of such structures to predict potential health impacts.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications that increase electron density on the phenyl ring have shown improved interactions with microbial targets, leading to increased antimicrobial efficacy.

Comparative Analysis

When compared to similar compounds, such as 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone, this compound demonstrates unique properties due to its specific substitutions. This uniqueness contributes to its distinct chemical behavior and biological activity.

| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Potential |

|---|---|---|

| This compound | 2 µg/mL | High |

| 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone | 5 µg/mL | Moderate |

Q & A

Q. What are the optimal synthetic routes for 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone, and how can purity and yield be maximized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the thiomethylphenyl group. Key steps include:

- Chlorination : Selective chlorination at the 2' and 4' positions using AlCl₃ as a catalyst under anhydrous conditions .

- Thiomethylation : Introduce the 2-thiomethylphenyl group via nucleophilic aromatic substitution (SNAr) with NaSMe in DMF at 80°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometry of aryl halide precursors and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to minimize by-products .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at 2' and 4', thiomethyl at position 3). Look for deshielding effects in aromatic protons near electron-withdrawing Cl groups .

- FT-IR : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-S bond at ~650 cm⁻¹ .

- Chromatography :

- HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺) .

- GC-FID : Detect volatile impurities in synthetic batches .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?

- Methodological Answer : Contradictions often arise from isomerization or residual solvents. Address via:

- Isomer Analysis : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, NOE correlations can confirm spatial proximity of thiomethyl and chloro substituents .

- Solvent Artifacts : Employ high-vacuum drying to eliminate solvent peaks in NMR. Cross-validate with elemental analysis (C, H, S, Cl) .

- Batch Comparison : Apply PCA (Principal Component Analysis) to NMR/LC-MS datasets to identify outlier batches .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adapt methodologies from long-term environmental studies :

- Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm). Quantify degradation products via LC-QTOF-MS.

- Biotic Degradation : Use soil microcosms with OECD 307 guidelines. Monitor metabolites (e.g., sulfoxides from thiomethyl oxidation) using GC-ECD .

- Statistical Design : Apply split-split plot designs to evaluate variables (e.g., pH, microbial activity) across replicates. Use ANOVA to assess significance .

Q. How does the thiomethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The thiomethyl group acts as a directing and stabilizing moiety:

- Directing Effects : In Pd-catalyzed couplings, the sulfur atom coordinates Pd, enhancing regioselectivity at the ortho position .

- Electronic Effects : Thiomethyl’s electron-donating nature increases electron density on the phenyl ring, accelerating oxidative addition steps. Compare with methyl or methoxy analogues via Hammett plots .

- Side Reactions : Monitor sulfide oxidation to sulfones (e.g., with mCPBA) using TLC and IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.